
2-Allylphenyl acetate
Übersicht
Beschreibung
2-Allylphenyl acetate is a compound that is structurally related to 2-allylphenol (2-AP), a synthetic phenylpropanoid. Phenylpropanoids like 2-AP are known for their biological activities, which include antioxidant, antinociceptive, and anti-inflammatory properties . Although the provided papers do not directly discuss 2-allylphenyl acetate, they provide insights into related compounds and their reactions, which can be informative for understanding the properties and potential applications of 2-allylphenyl acetate.
Synthesis Analysis
The synthesis of related compounds involves various catalytic methods. For instance, the hydrazone-Pd-catalyzed direct intermolecular reaction of o-alkynylphenols with allylic acetates can produce 2-substituted-3-allylbenzofuran derivatives . Additionally, ruthenium(III)-catalyzed phenylselenylation of allyl acetates has been achieved, indicating the versatility of allyl acetates in synthetic chemistry . These methods suggest potential pathways for synthesizing 2-allylphenyl acetate or its derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 2-allylphenyl acetate has been studied using various spectroscopic techniques. For example, the crystal structure, spectroscopic, and thermal properties of azo dyes derived from o-allylphenol have been characterized, providing insights into the molecular arrangement and intermolecular interactions . These studies can guide the understanding of the molecular structure of 2-allylphenyl acetate.
Chemical Reactions Analysis
2-Allylphenol, a related compound, can undergo various chemical reactions. It has been used as a biomimetic synthetic fungicide and can be metabolized by Rhizoctonia cerealis, leading to the formation of several metabolites . The reactivity of allyl acetates in nucleophilic attacks has also been explored, with the regiochemistry of the attack being influenced by the presence of acetate ion and the type of nucleophile . These findings can be extrapolated to predict the chemical reactivity of 2-allylphenyl acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-allylphenol and its derivatives have been investigated. For instance, the electroinitiated polymerization of 2-allylphenol has been studied, revealing the redox behavior and the formation of polymer films . Spectroscopic and theoretical studies on intramolecular hydrogen bonding in substituted 2-allylphenols have provided insights into the effects of substituents on the strength of these interactions . These studies can help infer the physical and chemical properties of 2-allylphenyl acetate, such as its redox potential, polymerization behavior, and intramolecular interactions.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
2-Allylphenols, including 2-Allylphenyl acetate, play a significant role in catalytic synthesis processes. For instance, they react with carbon monoxide and hydrogen in the presence of a palladium(II) complex, resulting in the formation of various ring lactones. This methodology is significant in synthesizing bicyclic, tricyclic, and pentacyclic lactones often with excellent yields (Ali et al., 1996).
Fungicide Applications
2-Allylphenol is used as a biomimetic synthetic fungicide that mimics the compound ginkgol found in Ginkgo biloba L. fruit. It effectively suppresses a wide range of plant diseases, such as wheat sharp eyespot caused by Rhizoctonia cerealis. Its metabolization and biotransformation in R. cerealis have been studied, revealing multiple metabolites and suggesting microbe metabolic pathways for 2-Allylphenol (Qu et al., 2014).
Biomedical Research
2-Allylphenol has been investigated for its antioxidant, antinociceptive, and anti-inflammatory potential. In vivo studies demonstrate that 2-Allylphenol significantly reduces abdominal writhes and licking times in glutamate and formalin tests, indicating its efficacy in nociception inhibition. It also inhibits leukocyte migration and decreases proinflammatory mediators, further demonstrating its potential biomedical applications (Neto et al., 2019).
Polymerization Studies
Electroinitiated polymerization of 2-Allylphenol has been explored, revealing insights into the redox behavior and polymer formation. This study highlights the potential of 2-Allylphenol in creating polymers with unique structural and thermal properties, contributing to material science and engineering (Cihaner & Önal, 2000).
Environmental Safety and Monitoring
2-Allylphenol's application as a fungicide has necessitated the development of methods for its residue analysis in agricultural products, such as strawberries. An enzyme-linked immunosorbent assay (ELISA) has been developed for this purpose, enabling the sensitive and specific detection of 2-Allylphenol residues, ensuring environmental safety and compliance with agricultural regulations (Xia et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, Allyl phenyl ether, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . Protective clothing, gloves, eye protection, and face protection should be worn when handling the substance .
Zukünftige Richtungen
Peptides as tumor-targeting carriers in peptide-drug conjugates (PDCs) offer a number of benefits . Melflufen provides a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
Wirkmechanismus
Target of Action
It is structurally similar to 2-allylphenol, which is known to interact with lysozyme in enterobacteria phage t4 .
Biochemical Pathways
The acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, could potentially be influenced by this compound . This pathway requires approximately 10 enzymes and as many organic cofactors .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as 2-allylphenol, could provide some insights .
Result of Action
A study on 2-allylphenol, a structurally similar compound, suggests that changing the hydroxyl group by methoxy or acetyl groups produces dramatic increases in mycelial growth inhibition .
Eigenschaften
IUPAC Name |
(2-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUFBTAZTATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284481 | |
| Record name | 2-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylphenyl acetate | |
CAS RN |
4125-54-6 | |
| Record name | Phenol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Allylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




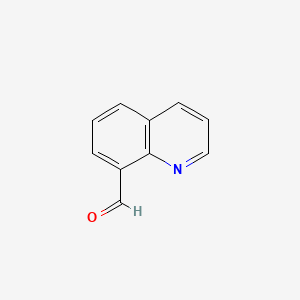
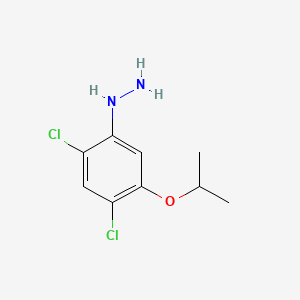

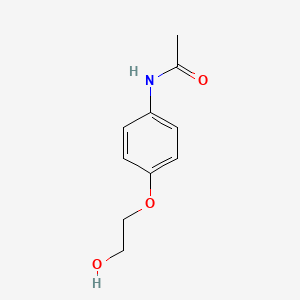
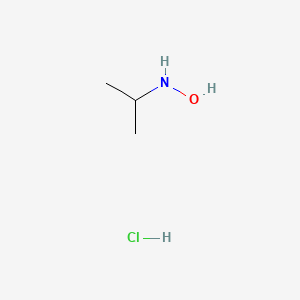
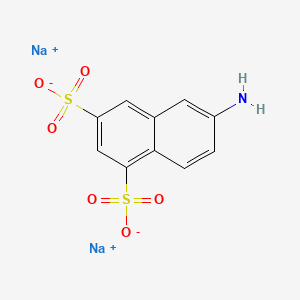
![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)
![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)
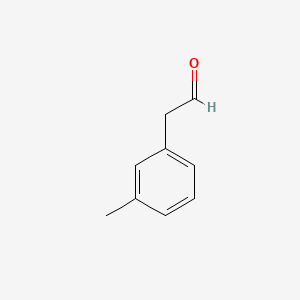

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)